molecular formula C8H13ClFN B1484880 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride CAS No. 2098025-05-7

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride

Cat. No. B1484880
M. Wt: 177.65 g/mol
InChI Key: LFKOBKXXESVGQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a chemical compound used for pharmaceutical testing . It is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The empirical formula of 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is C3H7ClFN, and its molecular weight is 111.55 . The SMILES string representation is Cl.FC1CNC1 .


Physical And Chemical Properties Analysis

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride is a solid . The InChI key is PXFUWRWCKSLCLS-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Radioligand Applications

Compounds structurally related to 3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride have been synthesized and evaluated for their potential as radioligands in positron emission tomography (PET) imaging. For instance, derivatives of azetidine and their fluorinated analogs, such as 6-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, have been investigated for their affinity towards nicotinic acetylcholine receptors (nAChR). These studies provide insights into the synthesis of fluorine-18 labeled compounds for neuroimaging applications, demonstrating the utility of such compounds in studying neuronal receptor systems in vivo (Ding et al., 2000), (Ding et al., 2000).

Synthetic Methodologies and Chemical Properties

Fluorinated azetidines and their derivatives are of interest in synthetic chemistry due to their unique chemical properties and potential biological activities. Research has focused on developing novel synthetic routes for the preparation of fluorine-containing heterocycles, including azetidines. These methodologies enable the construction of complex molecules with potential applications in medicinal chemistry and drug discovery. The synthesis of fluorine-substituted azetidines involves strategic incorporation of fluorine atoms into the azetidine ring, which can influence the chemical reactivity and biological activity of these compounds (Meyer, 2016).

Antimicrobial and Antitumor Activities

Fluorinated azetidines and their analogs have been evaluated for their antimicrobial and antitumor activities. The incorporation of fluorine atoms into the azetidine ring structure has been shown to enhance the biological activity of these compounds against various bacterial and cancer cell lines. Studies on fluorine-substituted 4-amino-2(1H)-pyridinones and their nucleosides demonstrate the potential of these compounds as antitumor agents. Similarly, derivatives containing the azetidine moiety have exhibited potent antibacterial activities, highlighting the therapeutic potential of fluorinated azetidines in treating infectious diseases and cancer (Mcnamara & Cook, 1987).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-fluoro-3-pent-4-ynylazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12FN.ClH/c1-2-3-4-5-8(9)6-10-7-8;/h1,10H,3-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKOBKXXESVGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-3-(pent-4-yn-1-yl)azetidine hydrochloride

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